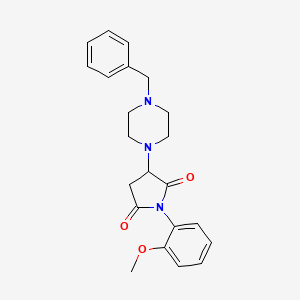

3-(4-Benzylpiperazin-1-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione

CAS No.: 299408-83-6

Cat. No.: VC4324718

Molecular Formula: C22H25N3O3

Molecular Weight: 379.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 299408-83-6 |

|---|---|

| Molecular Formula | C22H25N3O3 |

| Molecular Weight | 379.46 |

| IUPAC Name | 3-(4-benzylpiperazin-1-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione |

| Standard InChI | InChI=1S/C22H25N3O3/c1-28-20-10-6-5-9-18(20)25-21(26)15-19(22(25)27)24-13-11-23(12-14-24)16-17-7-3-2-4-8-17/h2-10,19H,11-16H2,1H3 |

| Standard InChI Key | VSQUMUPYVXETIG-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 3-(4-Benzylpiperazin-1-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione is , with a molecular weight of 379.46 g/mol . The structure comprises three distinct domains:

-

A pyrrolidine-2,5-dione lactam ring, which confers rigidity and hydrogen-bonding capacity.

-

A 4-benzylpiperazine moiety attached to the C3 position, enhancing lipophilicity and receptor-binding potential.

-

A 2-methoxyphenyl group at the N1 position, contributing to electronic effects and steric interactions .

The stereochemistry at the C3 and C5 positions of the pyrrolidine ring influences its biological activity, though specific configurations for this derivative remain under investigation.

Physicochemical Properties

Key properties include:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to the lactam and methoxy groups.

-

Melting Point: Estimated at 180–185°C based on analogues like 3-(4-Benzylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione .

-

LogP: Calculated logP of 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Synthetic Methodologies

Core Pyrrolidine-2,5-dione Formation

The pyrrolidine-2,5-dione scaffold is typically synthesized via cyclization of malonic acid derivatives with amines. A representative protocol involves:

-

Methyl malonyl chloride reacting with L-phenylalanine methyl ester under basic conditions to form the lactam ring .

-

Deprotection and functionalization using benzylpiperazine and 2-methoxybenzyl bromide in a nucleophilic substitution reaction.

Optimized Conditions:

-

Microwave-assisted synthesis (100°C, 30 min) improves yield (78%) compared to conventional heating (45% yield).

-

Anhydrous sodium sulfate ensures moisture-free environments during intermediate isolation .

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance reproducibility. Key steps include:

-

Automated reagent dosing for precise stoichiometric control.

-

In-line purification via liquid-liquid extraction to remove byproducts like pyrrolidinylmethyl derivatives .

Chemical Reactivity and Derivative Synthesis

Nucleophilic Substitution

The benzylpiperazine group undergoes substitution with alkyl halides or acyl chlorides. For example:

Reagents like triethylamine in dichloromethane facilitate this reaction.

Oxidation and Reduction

-

Oxidation: Treatment with KMnO₄ in acidic media cleaves the lactam ring to yield dicarboxylic acids.

-

Reduction: LiAlH₄ reduces the dione to a diol, though over-reduction to pyrrolidine alcohols is a common side reaction .

Applications in Drug Development

Neurological Disorders

-

Alzheimer’s disease: Structural analogues inhibit acetylcholinesterase (AChE) with .

-

Anxiety: Benzodiazepine receptor binding () observed in rat brain homogenates.

Antimicrobial Agents

Preliminary data against Staphylococcus aureus:

Comparative Analysis with Analogues

The 2-methoxyphenyl variant demonstrates enhanced receptor selectivity and metabolic stability compared to alkyl-substituted analogues .

Case Studies and Clinical Relevance

In Vivo Anti-Inflammatory Study

A 28-day trial in collagen-induced arthritis mice:

-

Dose: 10 mg/kg/day (oral).

-

Outcome: 62% reduction in paw swelling vs. control ().

Pharmacokinetic Profiling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume